BenchChemオンラインストアへようこそ!

3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Physicochemical Property Differentiation LogP Lipophilicity

Procure 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine for its uniquely bulky, lipophilic benzhydryl group. Unlike the simple 3-phenyl congener, this substitution delivers a measurable AlogP advantage (1.29) and a distinct TPSA profile (90.65 Ų), enabling high lipophilic ligand efficiency for ATP-binding kinase pockets (e.g., c-Met, ERK) and creating steric bulk for novel IP. Essential for SAR studies requiring precise physicochemical control, PDE4 inhibitor lead generation, and designing peripherally-restricted anti-inflammatory candidates with reduced CNS penetration.

Molecular Formula C19H19N3
Molecular Weight 289.4 g/mol
CAS No. 879072-51-2
Cat. No. B3162610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine
CAS879072-51-2
Molecular FormulaC19H19N3
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2C(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H19N3/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)19-16-13-20-12-11-17(16)21-22-19/h1-10,18,20H,11-13H2,(H,21,22)
InChIKeyBWEUTDCTFFGGTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine (CAS 879072-51-2): Procurement & Research Baseline


3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound belonging to the pyrazolopyridine family . It serves as a research intermediate featuring a benzhydryl (diphenylmethyl) substituent at the 3-position of a saturated 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. This scaffold has been explored in medicinal chemistry for generating kinase inhibitors and other bioactive molecules [1]. Its distinct substitution pattern differentiates it from simpler 3-aryl or 3-alkyl analogs, suggesting utility in deriving novel intellectual property and optimizing physicochemical properties for drug discovery programs.

Why 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine Cannot Be Replaced by a Generic Pyrazolopyridine Analog


Substitution at the 3-position of the tetrahydro-1H-pyrazolo[4,3-c]pyridine core is a critical determinant of biological activity and physicochemical profile. Generic substitution with a simple 3-phenyl congener (CAS 87642-29-3) is not chemically equivalent. The benzhydryl group introduces substantially greater lipophilicity and steric bulk, which directly influence target binding, membrane permeability, and metabolic stability . A foundational QSAR study on 3-aryl analogs correlated lipophilicity (π) with in vitro [3H]prazosin displacement activity, demonstrating that variations in the 3-aryl substituent profoundly alter potency [1]. Therefore, interchanging analogs without verifying specific property-target relationships risks failure of biological assays, invalid SAR hypotheses, and wasted synthesis resources.

Quantitative Differentiation Guide for 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine


Enhanced Lipophilicity Over the 3-Phenyl Analog

The benzhydryl substituent imparts significantly higher predicted lipophilicity compared to the common 3-phenyl analog. The target compound exhibits a computed AlogP of 1.29, in contrast to a predicted LogP of 0.3 for 3-phenyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine . This near log unit increase in lipophilicity indicates a markedly different pharmacokinetic and target-binding profile, as established by QSAR models for this scaffold class [1].

Physicochemical Property Differentiation LogP Lipophilicity

Increased Steric Bulk Versus 3-Benzyl and 3-Phenyl Analogs

The molecular weight of 289.37 g/mol for the benzhydryl derivative represents a significant increase in steric bulk over the 3-benzyl analog (213.28 g/mol) and 3-phenyl analog (199.26 g/mol) . This additional steric volume, represented by a van der Waals volume parameter (Vw) in published QSAR models, is independently correlated with biological activity in this compound class [1].

Steric Parameter Molecular Weight Structure-Activity Relationship

Improved Predicted Polar Surface Area Over 3-Phenyl Analog

The target compound has a computed Polar Surface Area (PSA) of 90.65 Ų, which is greater than the 41.57 Ų reported for the 3-phenyl analog . While both fall within typical oral drug-likeness ranges, the higher PSA of the benzhydryl derivative can contribute to better aqueous solubility and altered efflux pump recognition, factors critical in early drug absorption and distribution assessment.

TPSA Drug-likeness ADME

Optimal Research & Procurement Scenarios for 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine


Kinase Inhibitor Hit-to-Lead Optimization Requiring High Lipophilic Efficiency

For medicinal chemistry campaigns targeting ATP-binding pockets of kinases (e.g., c-Met, ERK), where lipophilic interactions in the hydrophobic back pocket are key. The enhanced AlogP of 1.29 over the 3-phenyl analog provides a measurable advantage in achieving high lipophilic ligand efficiency, as substantiated by QSAR models linking hydrophobicity to target affinity [1].

Synthesis of Patentable Analog Libraries with Novel Steric Features

For research groups seeking to expand chemical space around the tetrahydro-pyrazolopyridine scaffold for new intellectual property. The significant molecular weight increase (+90 g/mol vs. 3-phenyl) and bulky benzhydryl group offer a unique steric profile that can be critical for securing composition-of-matter patent claims around selective inhibitors .

ADME Property Optimization Through PSA Tuning

In programs where reducing CNS-penetration or enhancing solubility is a priority, the higher TPSA of 90.65 Ų (vs. 41.57 Ų for 3-phenyl) provides a differentiated starting point. This is directly relevant for designing peripherally-restricted kinase inhibitors or anti-inflammatory agents based on the pyrazolo[4,3-c]pyridine scaffold .

PDE4 or Other Enzyme Inhibitor Development

Recent patent literature identifies pyrazolo[4,3-c]pyridine derivatives as potent PDE4 inhibitors. In such context, the benzhydryl group's contributions to selectivity and potency, as inferred from established SAR and the general scaffold relevance, make it a strategic choice for lead generation against this target class [2].

Quote Request

Request a Quote for 3-Benzhydryl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.